molecular formula C19H21FN2O3S B2897520 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 898427-29-7

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2897520
CAS No.: 898427-29-7
M. Wt: 376.45
InChI Key: FUNDOCMEYWHNTG-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that features a sulfonyl group attached to a fluorophenyl ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.

    Coupling Reaction: The piperazine derivative is then coupled with 4-phenylpiperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Formation: The final step involves the reaction of the coupled product with propanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonyl and piperazine moieties with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one: Lacks the sulfonyl group, which may affect its biological activity.

    3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interaction with biological targets.

    3-(4-Methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one:

Uniqueness

The presence of both the sulfonyl group and the fluorophenyl ring in 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDOCMEYWHNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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